7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol
7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol
Brand Name:
Vulcanchem
CAS No.:
133368-69-1
VCID:
VC21238617
InChI:
InChI=1S/C19H21ClFNO/c20-18-11-15-7-10-22(9-4-8-21)13-17(16(15)12-19(18)23)14-5-2-1-3-6-14/h1-3,5-6,11-12,17,23H,4,7-10,13H2
SMILES:
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF
Molecular Formula:
C19H21ClFNO
Molecular Weight:
333.8 g/mol
7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol
CAS No.: 133368-69-1
Cat. No.: VC21238617
Molecular Formula: C19H21ClFNO
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133368-69-1 |
|---|---|
| Molecular Formula | C19H21ClFNO |
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | 8-chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
| Standard InChI | InChI=1S/C19H21ClFNO/c20-18-11-15-7-10-22(9-4-8-21)13-17(16(15)12-19(18)23)14-5-2-1-3-6-14/h1-3,5-6,11-12,17,23H,4,7-10,13H2 |
| Standard InChI Key | NYRXKXYDQHJEQC-UHFFFAOYSA-N |
| SMILES | C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
| Canonical SMILES | C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator